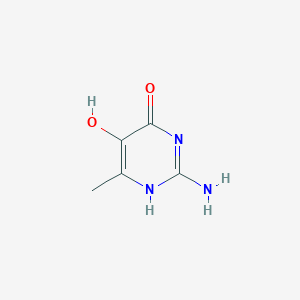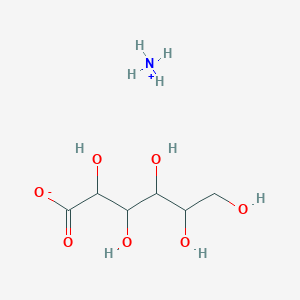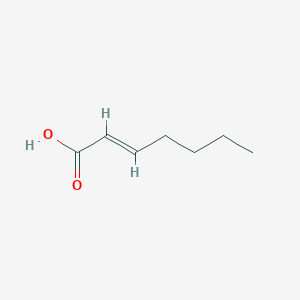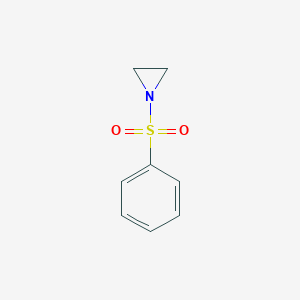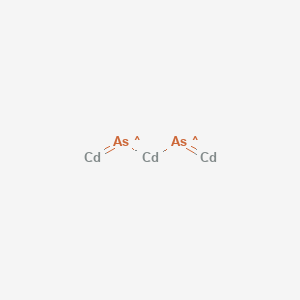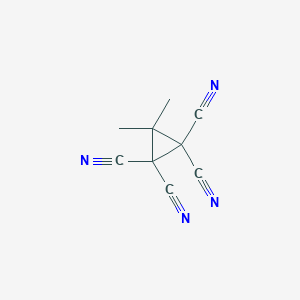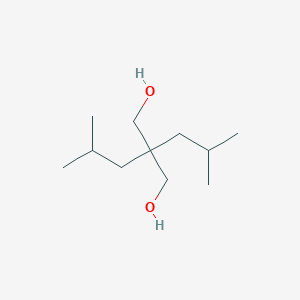
2,2-Diisobutyl-1,3-propanediol
Overview
Description
2,2-Diisobutyl-1,3-propanediol is an organic compound with the chemical formula C11H24O2 and a molecular weight of 188.31 g/mol . It is a colorless to pale yellow liquid with a sweet taste and aroma . This compound is known for its versatility and is used in various industrial applications, including as a solvent, thickening agent, and viscosity regulator .
Mechanism of Action
Mode of Action
It’s known that it’s often used in organic synthesis as a solvent, thickener, and viscosity regulator .
Biochemical Pathways
It’s widely used in the preparation of polyurethanes, coatings, adhesives, and inks , suggesting it may interact with biochemical pathways related to these processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Diisobutyl-1,3-propanediol typically involves the hydrogenation of isobutene. The specific reaction steps are as follows:
- Isobutylene reacts with hydrogen in the presence of a catalyst to form 2,2-diisobutyl-1-propanol .
- Further hydrogenation of 2,2-diisobutyl-1-propanol yields this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Catalytic hydrogenation of isobutene under controlled temperature and pressure conditions.
- Purification of the product through distillation and crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diisobutyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
2,2-Diisobutyl-1,3-propanediol has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: It is used in the production of polyurethanes, coatings, adhesives, and inks
Comparison with Similar Compounds
- 2,2-Dibutyl-1,3-propanediol
- 2,2-Dimethyl-1,3-propanediol
- 2-Butyl-2-ethyl-1,3-propanediol
- 2,2,4-Trimethyl-1,3-pentanediol
Comparison:
- Compared to 2,2-Dibutyl-1,3-propanediol , it has a different branching pattern, affecting its solubility and reactivity.
2,2-Diisobutyl-1,3-propanediol: is unique due to its specific molecular structure, which imparts distinct physical and chemical properties.
2,2-Dimethyl-1,3-propanediol: has smaller alkyl groups, resulting in different steric and electronic effects.
2-Butyl-2-ethyl-1,3-propanediol: and 2,2,4-Trimethyl-1,3-pentanediol have different alkyl substitutions, leading to variations in their applications and reactivity.
Properties
IUPAC Name |
2,2-bis(2-methylpropyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-9(2)5-11(7-12,8-13)6-10(3)4/h9-10,12-13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRCHMOHGGDNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398392 | |
| Record name | 2,2-Diisobutyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10547-96-3 | |
| Record name | 2,2-Diisobutyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
